2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
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Overview
Description
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a piperidine ring, and a bromopyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine ring, and the attachment of the bromopyrimidine group. Common synthetic routes may include:
Formation of Quinoxaline Core: This step often involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Attachment of Bromopyrimidine Group: The final step involves the coupling of the bromopyrimidine moiety to the piperidine-quinoxaline intermediate, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The bromopyrimidine group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
- 5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Uniqueness
What sets 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-14-8-22-19(23-9-14)27-12-13-4-3-7-25(11-13)18(26)17-10-21-15-5-1-2-6-16(15)24-17/h1-2,5-6,8-10,13H,3-4,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKQKDZOCZFOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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